molecular formula C16H16N2O4 B3003136 N-(2-methoxy-4-nitrophenyl)-3,4-dimethylbenzamide CAS No. 349084-34-0

N-(2-methoxy-4-nitrophenyl)-3,4-dimethylbenzamide

Cat. No. B3003136
CAS RN: 349084-34-0
M. Wt: 300.314
InChI Key: HUILELUNXGJTGV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(2-methoxy-4-nitrophenyl)-3,4-dimethylbenzamide involves various chemical reactions and starting materials. For instance, the synthesis of nicardipine, a compound with a similar nitrophenyl moiety, was achieved through the resolution of dihydropyridine derivatives using cinchonidine and cinchonine as resolving agents . Another related compound, 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, was synthesized and characterized by various spectroscopic methods, demonstrating the complexity and precision required in synthesizing nitrophenyl-related compounds .

Molecular Structure Analysis

The molecular structure of compounds in this category is often elucidated using X-ray diffraction (XRD) studies. For example, the XRD study of N-chloro-N-methoxy-4-nitrobenzamide, a compound with structural similarities, revealed a high pyramidality degree of the amide nitrogen atom . Such detailed structural analyses are crucial for understanding the properties and potential reactivity of the compounds.

Chemical Reactions Analysis

Compounds with nitrophenyl groups can undergo various chemical reactions. N-chloro-N-methoxy-4-nitrobenzamide, for instance, selectively forms N-acetoxy-N-methoxy-4-nitrobenzamide when reacted with AcONa in MeCN, and its methanolysis yields N,N'-bis(4-nitrobenzoyl)-N,N'-dimethoxyhydrazine . These reactions highlight the reactivity of the nitro and amide groups in these molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The crystal structure of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, for example, adopts a monoclinic space group and is stabilized by pi-pi conjugation and hydrogen bonding interactions . These interactions can affect the compound's solubility, stability, and reactivity.

Biological Activity

Some 4-nitro-N-phenylbenzamides have been evaluated for their biological activities, such as anticonvulsant properties. For instance, N-(2,6-dimethylphenyl)-4-nitrobenzamide showed significant efficacy in the maximal electroshock-induced seizure test . The biological activity of these compounds is an important aspect of their comprehensive analysis, as it can lead to potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • N-(2-methoxy-4-nitrophenyl)-3,4-dimethylbenzamide is involved in various synthetic processes. For instance, it plays a role in the synthesis of carbazomycin B, a compound obtained through radical arylation of benzene, showcasing its utility in complex organic syntheses (Crich & Rumthao, 2004).
  • Its derivatives have been studied for corrosion inhibition, particularly in the context of mild steel acidic corrosion. The presence of methoxy (OCH3) and nitro (NO2) substituents significantly influences the inhibition efficiency (Mishra et al., 2018).

Biomedical Applications

  • In biomedical research, derivatives of N-(2-methoxy-4-nitrophenyl)-3,4-dimethylbenzamide have been used in the development of light-switchable polymers. These polymers can transition from cationic to zwitterionic forms, and have applications in DNA interactions and antibacterial activities (Sobolčiak et al., 2013).
  • In a related context, these derivatives have been explored for their potential in photoreagents for protein crosslinking and affinity labeling, demonstrating their utility in biochemical and molecular biology research (Jelenc, Cantor, & Simon, 1978).

Optical and Electronic Applications

  • The compound has been a subject of research in the field of nonlinear optics. For example, studies have investigated its derivatives for applications in optical device technologies such as optical limiters and switches (Naseema et al., 2010).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for drugs or bioactive compounds. Without specific research on this compound, it’s not possible to provide a mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Compounds containing a nitro group can be explosive under certain conditions. Additionally, many organic compounds are harmful or toxic if ingested or inhaled, and can cause skin and eye irritation .

Future Directions

The future directions for research on a compound like this would depend on its properties and potential applications. It could be studied for its potential use in the synthesis of other compounds, or for its potential bioactive properties .

properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-10-4-5-12(8-11(10)2)16(19)17-14-7-6-13(18(20)21)9-15(14)22-3/h4-9H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUILELUNXGJTGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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